
P(t-Bu)3 Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P(t-Bu)3 Pd G3, also known as Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, is an organic palladium complex . It is a white powdery substance .
Synthesis Analysis
This compound can be obtained by reacting methanesulfonic acid with palladium solution and tri-tert-butylphosphino and 2 ‘-amino-1,1’-biphenyl-2-yl under appropriate conditions .Chemical Reactions Analysis
P(t-Bu)3 Pd G3 is a commonly used catalyst in organic synthesis. It can catalyze the formation of C-C bonds and plays an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions .Physical And Chemical Properties Analysis
The molar mass of P(t-Bu)3 Pd G3 is 572.049 g/mol . It has a melting point of 157-162 °C with decomposition . It is partially soluble in some organic solvents .Scientific Research Applications
- P(t-Bu)3 Pd G3 serves as an efficient catalyst in various reactions. Its high reactivity and stability make it valuable for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille reactions. These transformations enable the synthesis of complex organic molecules, pharmaceutical intermediates, and functional materials .
- Researchers have employed P(t-Bu)3 Pd G3 in the room-temperature Stille polymerization. This groundbreaking method allows for the precise synthesis of alternating conjugated polymers. Notably, it suppresses homopolymer defects, leading to improved polymer quality and reproducibility .
- Researchers have explored the noncovalent interactions of P(t-Bu)3 Pd G3 in molecular assemblies. By leveraging its unique conformational properties, they can manipulate supramolecular structures. This has implications for drug delivery, host-guest chemistry, and self-assembled materials .
Catalysis
Polymer Synthesis
Noncovalent Conformational Control
Safety and Hazards
When handling P(t-Bu)3 Pd G3, appropriate safety measures should be taken, such as wearing respirators, gloves, and goggles . It has not been extensively evaluated for toxicity, so care and laboratory safety procedures are required when using it . Waste should be disposed of in accordance with local regulations and environmental requirements .
Mechanism of Action
Target of Action
P(t-Bu)3 Pd G3, also known as a Buchwald precatalyst, primarily targets the formation of carbon-carbon (C-C) bonds . It plays a crucial role in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by catalyzing cross-coupling reactions . It is particularly effective in the Stille reaction of aryl halides . The precatalyst can generate an active palladium catalyst at room temperature in the presence of weak phosphate or carbonate bases .
Biochemical Pathways
P(t-Bu)3 Pd G3 affects the biochemical pathways involved in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions . It enables the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Pharmacokinetics
It is highly soluble in a wide range of common organic solvents , which can impact its availability in different reaction environments.
Result of Action
The use of P(t-Bu)3 Pd G3 results in the efficient formation of the desired bonds in organic synthesis reactions . It can completely suppress the formation of homopolymer structural defects, improving the quality and reproducibility of the polymers .
Action Environment
P(t-Bu)3 Pd G3 is air-, moisture-, and thermally-stable , making it robust in various environmental conditions. Its effectiveness can be influenced by factors such as temperature, the presence of bases, and the type of solvent used .
properties
IUPAC Name |
methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9,13H;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRJOHBWVHCVOM-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3PPdS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)

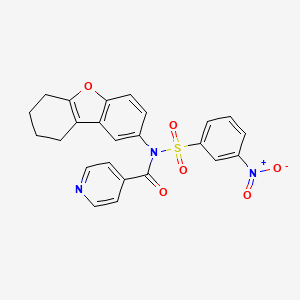
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)
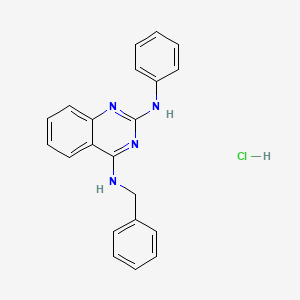
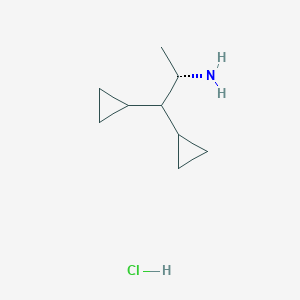
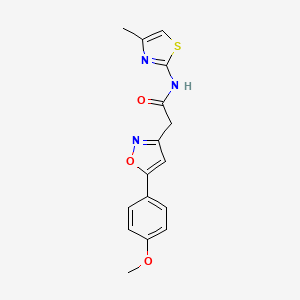

![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)
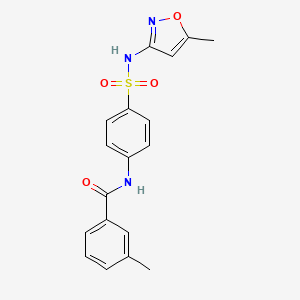
![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)


![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)